(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol
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Overview
Description
(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves the reaction of 3-methyl-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde or 3-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: Formation of 3-methyl-4-(2,2,2-trifluoroethoxy)phenylmethanol or 3-methyl-4-(2,2,2-trifluoroethoxy)phenylmethane.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a phenyl ring.
(4-(2,2,2-Trifluoroethoxy)phenyl)methanol: Lacks the methyl group on the phenyl ring.
2,2,2-Trifluoroacetophenone: Contains a ketone group instead of a methanol group.
Uniqueness
(3-Methyl-4-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to the presence of both a trifluoroethoxy group and a methanol group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-methyl-4-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7-4-8(5-14)2-3-9(7)15-6-10(11,12)13/h2-4,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPIJHANAPMIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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